

6-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromoimidazo[1,5-a]pyridine

Cat. No.: B578197

[Get Quote](#)

CAS Number: 1239880-00-2

This technical guide provides an in-depth overview of **6-Bromoimidazo[1,5-a]pyridine**, a key heterocyclic building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and splicing modulators.

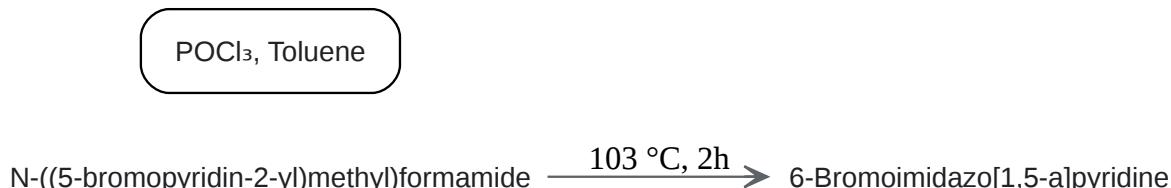
Core Compound Data

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [2]
Molecular Weight	197.03 g/mol	[1] [2]
CAS Number	1239880-00-2	[1] [2]
Appearance	Solid	[1]
Melting Point	240-246 °C	[1]
Storage Temperature	2-8 °C, under dry conditions	[2]

Chemical Structure and Identifiers

Identifier	Value	Reference
IUPAC Name	6-bromoimidazo[1,5-a]pyridine	
SMILES	Brc1ccc2cncn2c1	[1]
InChI	1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H	[1]
InChIKey	YLWZYCSSUYSOAW-UHFFFAOYSA-N	[1]

Safety and Handling


6-Bromoimidazo[1,5-a]pyridine is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[1\]](#) Appropriate personal protective equipment should be used when handling this compound, including gloves, lab coat, and safety glasses.[\[1\]](#) Work should be conducted in a well-ventilated fume hood.[\[1\]](#)

Synthesis and Experimental Protocols

The synthesis of **6-Bromoimidazo[1,5-a]pyridine** is most commonly achieved through a cyclization reaction. A detailed experimental protocol is provided below.

Synthesis of 6-Bromoimidazo[1,5-a]pyridine

Reaction Scheme:

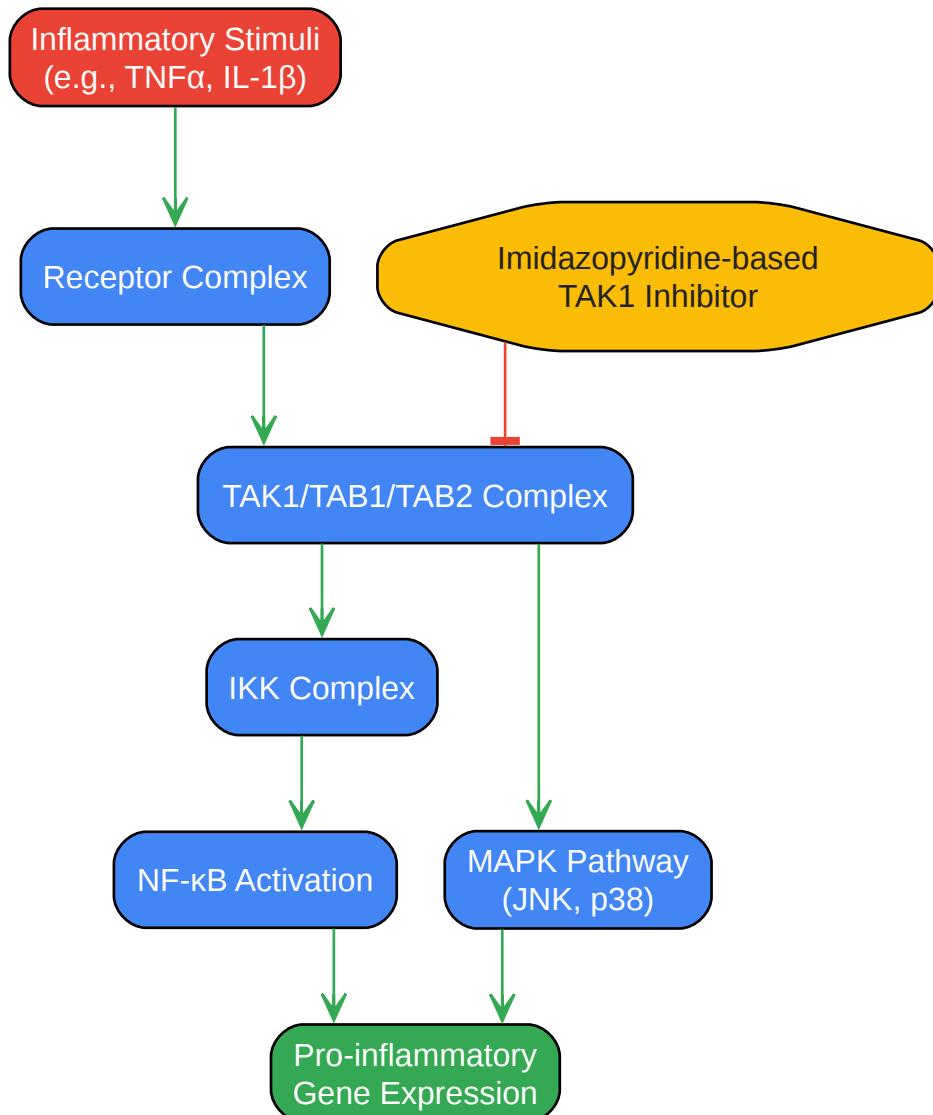
[Click to download full resolution via product page](#)

Synthetic scheme for **6-Bromoimidazo[1,5-a]pyridine**.

Experimental Protocol:

To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30 mL), phosphorus oxychloride (POCl_3 , 1.0 mL, 10.9 mmol) is added.^[3] The reaction mixture is then stirred at 103 °C for 2 hours.^[3] After the reaction is complete, the mixture is concentrated to dryness under reduced pressure. The resulting residue is dissolved in dichloromethane (DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and brine.^[3] The organic phase is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.^[3] The crude product is purified by flash column chromatography to yield **6-bromoimidazo[1,5-a]pyridine** as a yellow solid (0.5 g, 55% yield).^[3] The product can be characterized by LC-MS, with expected m/z values of 197 and 199 ($[\text{M}+\text{H}]^+$).^[3]

Applications in Drug Discovery


6-Bromoimidazo[1,5-a]pyridine serves as a versatile scaffold in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors and splicing modulators.

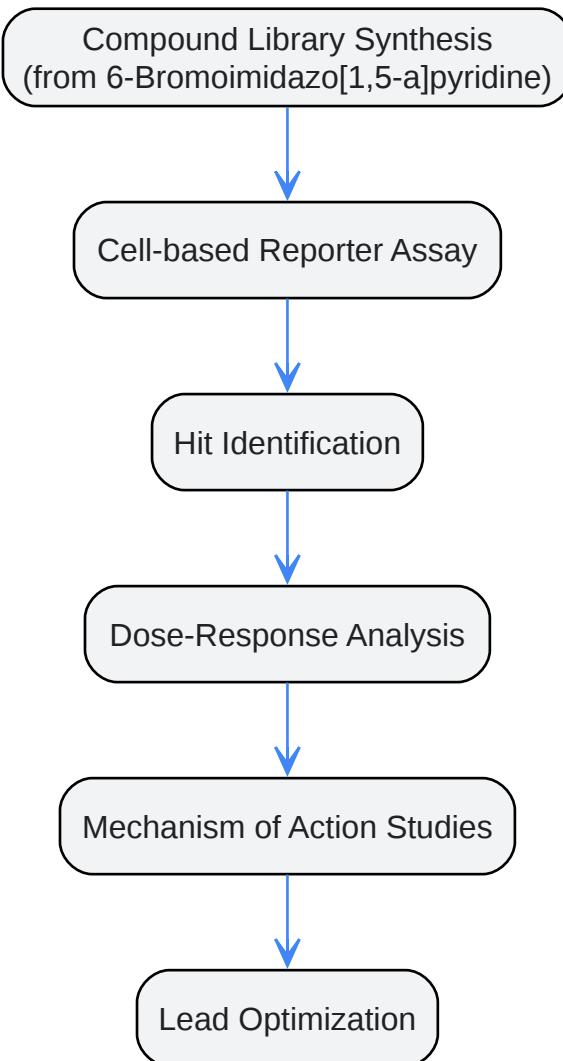
Kinase Inhibitors

The imidazo[1,5-a]pyridine core is a privileged structure in the design of kinase inhibitors. The bromine atom at the 6-position provides a convenient handle for further functionalization, typically through cross-coupling reactions, to introduce various substituents that can interact with the target kinase.

Illustrative Signaling Pathway: TAK1 Inhibition

Derivatives of imidazopyridine scaffolds have been investigated as inhibitors of Transforming Growth Factor- β -Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cancer pathways. Inhibition of TAK1 can modulate downstream signaling cascades, including the NF- κ B and MAPK pathways.

[Click to download full resolution via product page](#)


TAK1 signaling pathway and point of inhibition.

Splicing Modulators

6-Bromoimidazo[1,5-a]pyridine has been utilized in the preparation of substituted pyridazines, which act as small molecule splicing modulators.^[3] These compounds can influence the splicing of pre-mRNA, a critical process in gene expression, offering a novel therapeutic approach for various genetic diseases.

Experimental Workflow for Screening Splicing Modulators

The identification of splicing modulators typically involves a multi-step screening process.

[Click to download full resolution via product page](#)

Workflow for identifying splicing modulators.

Conclusion

6-Bromoimidazo[1,5-a]pyridine is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as kinase inhibitors and splicing modulators highlights its potential for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding of this important chemical entity to aid researchers in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TGF- β -activated kinase-1: New insights into the mechanism of TGF- β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 control of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578197#6-bromoimidazo-1-5-a-pyridine-cas-number-1239880-00-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com